Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-
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Overview
Description
Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-: is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of the Phenyl Group:
Attachment of the Perhydroazepinylidenamino Group: This step could involve the reaction of the thiazole intermediate with a suitable amine derivative under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydrothiazoles.
Substitution: The phenyl group and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the thiazole ring or the phenyl group.
Scientific Research Applications
Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Possible applications in drug development, particularly for compounds targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The perhydroazepinylidenamino group could play a role in binding to specific sites, while the thiazole ring might be involved in electron transfer or stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Thiazole, 2-aminothiazole: A simpler thiazole derivative with applications in pharmaceuticals.
Thiazole, 4-phenylthiazole: Similar structure but lacks the perhydroazepinylidenamino group.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Uniqueness
Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-: is unique due to the presence of the perhydroazepinylidenamino group, which can impart distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Properties
Molecular Formula |
C15H17N3S |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
4-phenyl-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17N3S/c1-3-7-12(8-4-1)13-11-19-15(17-13)18-14-9-5-2-6-10-16-14/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,18) |
InChI Key |
AXONBKLGUAWURH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCC1)NC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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